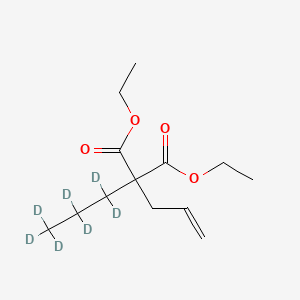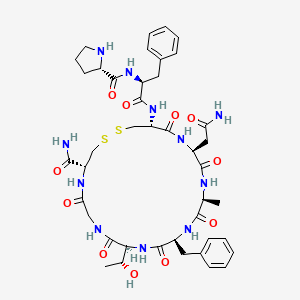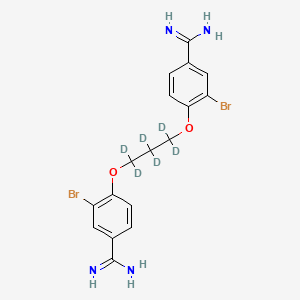
Bisphenol A-13C12
Vue d'ensemble
Description
Bisphenol A-13C12, also known as 2,2-Bis(4-hydroxyphenyl-13C6)propane, is an isotopically labeled compound where the carbon atoms are enriched with the carbon-13 isotope. This compound is a derivative of Bisphenol A, a well-known industrial chemical used in the production of polycarbonate plastics and epoxy resins. The isotopic labeling with carbon-13 makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and environmental tracking.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol A-13C12 involves the condensation reaction of phenol-13C6 with acetone in the presence of an acid catalyst such as hydrogen chloride. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product. The reaction mixture is then neutralized with a base like calcium hydroxide and purified through distillation under reduced pressure to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired isotopic enrichment and chemical purity. The production is carried out in specialized facilities equipped to handle isotopically labeled compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Bisphenol A-13C12 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products:
Oxidation: Formation of bisphenol A quinone.
Reduction: Formation of bisphenol A alcohol.
Substitution: Formation of halogenated or nitrated bisphenol A derivatives.
Applications De Recherche Scientifique
Bisphenol A-13C12 is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis. Some key applications include:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to trace the pathways and fate of bisphenol A in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of bisphenol A in the human body.
Industry: Applied in environmental studies to track the movement and degradation of bisphenol A in ecosystems.
Mécanisme D'action
Bisphenol A-13C12, like its non-labeled counterpart, acts as an endocrine disruptor. It exerts its effects by binding to estrogen receptors and mimicking the action of natural hormones. This interaction can lead to alterations in gene expression and cellular functions. The compound can also interact with other nuclear receptors, such as androgen receptors, and disrupt normal hormonal signaling pathways .
Comparaison Avec Des Composés Similaires
Bisphenol A: The non-labeled version of Bisphenol A-13C12.
Bisphenol S: A similar compound used as an alternative to bisphenol A in some applications.
Bisphenol F: Another analog with similar chemical properties.
Uniqueness: The primary uniqueness of this compound lies in its isotopic labeling with carbon-13. This labeling allows for detailed studies of metabolic pathways, environmental fate, and chemical reactions that are not possible with non-labeled compounds. The isotopic enrichment provides a powerful tool for researchers to gain insights into the behavior and impact of bisphenol A in various systems .
Propriétés
IUPAC Name |
4-[2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBACLAFKSPIT-ZGFLEIAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675703 | |
| Record name | 4,4'-(Propane-2,2-diyl)di(~13~C_6_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263261-65-0 | |
| Record name | 4,4'-(Propane-2,2-diyl)di(~13~C_6_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 263261-65-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B564726.png)
![2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564729.png)





